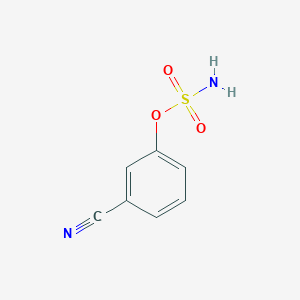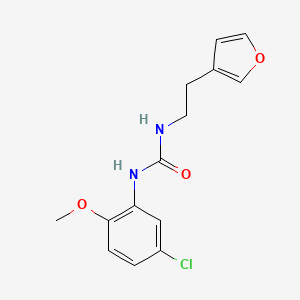
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)ethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)ethyl)urea, also known as CMF-018, is a synthetic compound that has drawn the attention of the scientific community. It belongs to the class of phenylurea derivatives and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)ethyl)urea, a compound with a complex structure involving chloro, methoxyphenyl, and furan-ethyl groups, is potentially involved in the synthesis of novel pyridine and naphthyridine derivatives. Such compounds have been synthesized through reactions involving dimerization and coupling with diazonium salts or hydrazines, leading to various derivatives with potential applications in medicinal chemistry and material science (Abdelrazek et al., 2010).
Antiviral and Antitumor Activities
Derivatives of urea, including those with furan and thiophene motifs, have shown promising antiviral and antitumor activities. Studies have synthesized and characterized these derivatives, revealing their potential in developing new therapeutic agents (O'sullivan & Wallis, 1975).
Chemical Transformations and Mechanistic Insights
The chemical reactivity of such urea derivatives has been explored in various contexts, including Curtius rearrangements and directed lithiation processes. These studies provide insights into the mechanisms of chemical transformations and the synthesis of complex organic molecules, offering a foundation for further research in organic synthesis and drug development (Pevzner, 2011), (Smith et al., 2013).
Environmental and Corrosion Studies
In environmental science and corrosion research, derivatives of ureas such as 1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)ethyl)urea could potentially serve as models for studying the degradation of organic compounds in soils and their effects on corrosion inhibition. These applications highlight the environmental relevance and potential industrial applications of such compounds (Katz & Strusz, 1968).
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-[2-(furan-3-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3/c1-19-13-3-2-11(15)8-12(13)17-14(18)16-6-4-10-5-7-20-9-10/h2-3,5,7-9H,4,6H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQMQVKTMRLDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NCCC2=COC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-(2-(furan-3-yl)ethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


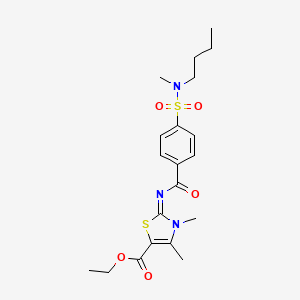
![2-{[2-(Propane-1-sulfonyl)phenyl]sulfanyl}propanoic acid](/img/structure/B2468825.png)

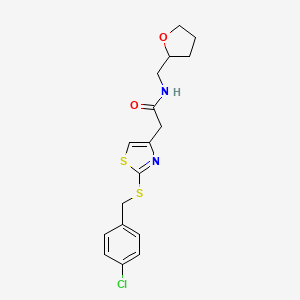
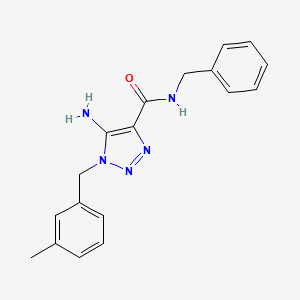
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2-oxo-3-phenethyl-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/no-structure.png)
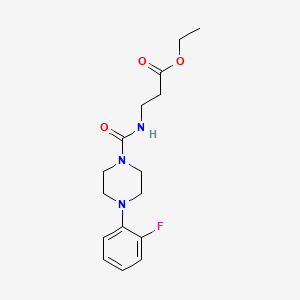
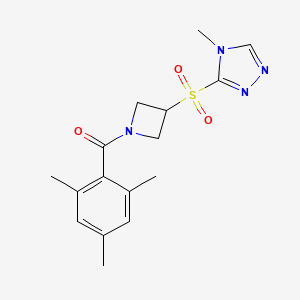
![1-[4-(1-azepanylsulfonyl)benzoyl]-2-(ethylthio)-1H-benzimidazole](/img/structure/B2468838.png)


![N-(2,3-dichlorophenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2468842.png)
